SBC-110736

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

SBC-110736 is a proprotein convertase subtilisin kexin type 9 (PCSK9) inhibitor. PCSK9 is an enzyme that plays a crucial role in cholesterol metabolism by regulating the degradation of low-density lipoprotein receptors (LDLR). By inhibiting PCSK9, this compound helps increase the levels of LDLR, thereby reducing plasma cholesterol levels .

Mechanism of Action

Target of Action

The primary target of SBC-110736 is the proprotein convertase subtilisin kexin type 9 (PCSK9) . PCSK9 is an enzyme that plays a crucial role in cholesterol homeostasis. It binds to low-density lipoprotein receptors (LDLRs) and promotes their degradation, thereby controlling the amount of cholesterol in the body .

Mode of Action

This compound acts as an inhibitor of PCSK9 . By inhibiting PCSK9, this compound prevents the degradation of LDLRs, allowing these receptors to continue to clear LDL cholesterol from the bloodstream .

Biochemical Pathways

The inhibition of PCSK9 by this compound affects the LDL cholesterol metabolic pathway This leads to a decrease in LDL cholesterol levels .

Pharmacokinetics

It is known that the compound is soluble in dmso . The compound’s bioavailability, distribution, metabolism, and excretion (ADME) properties would need further investigation.

Result of Action

The inhibition of PCSK9 by this compound results in a significant reduction in cholesterol levels . In studies conducted on male C57BL/6 mice, this compound was shown to lower cholesterol levels by a mean of 38% after two weeks relative to high fat diet animal levels .

Action Environment

The environment in which this compound acts can influence its efficacy and stability. For instance, the compound’s action can be influenced by the diet of the organism, as seen in the study where mice were fed a high-fat diet . .

Biochemical Analysis

Biochemical Properties

SBC-110736 plays a significant role in biochemical reactions, particularly those involving PCSK9 . It increases LDL receptor (LDLR) levels in HepG2 cells expressing PCSK9 when used at a concentration of 400 nM . This interaction with PCSK9 and LDLR is crucial for its function and efficacy.

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by increasing LDLR levels, which in turn affects cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with PCSK9. It acts as an inhibitor of PCSK9, leading to an increase in LDLR levels . This results in changes in gene expression and impacts the overall cellular function.

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. It has been observed that this compound reduces plasma total cholesterol levels by a mean of 38% in mice fed a high-fat diet . This indicates the product’s stability and long-term effects on cellular function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, this compound (8 mg/kg per day) reduces plasma total cholesterol levels by a mean of 38% in mice fed a high-fat diet

Metabolic Pathways

The metabolic pathways that this compound is involved in are primarily related to cholesterol metabolism. It interacts with PCSK9, a key enzyme in these pathways

Preparation Methods

Synthetic Routes and Reaction Conditions

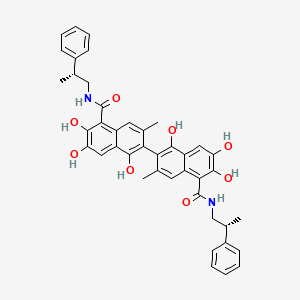

The synthesis of SBC-110736 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure through a series of condensation and cyclization reactions. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the consistency and purity of the final product. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are employed for quality assurance .

Chemical Reactions Analysis

Types of Reactions

SBC-110736 undergoes various chemical reactions, including:

Oxidation: Involves the addition of oxygen or the removal of hydrogen.

Reduction: Involves the addition of hydrogen or the removal of oxygen.

Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.

Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include halogens and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols .

Scientific Research Applications

SBC-110736 has a wide range of applications in scientific research:

Chemistry: Used as a tool to study the mechanisms of enzyme inhibition and cholesterol metabolism.

Biology: Helps in understanding the role of PCSK9 in cellular processes.

Medicine: Investigated for its potential in treating hypercholesterolemia and cardiovascular diseases.

Industry: Used in the development of cholesterol-lowering drugs.

Comparison with Similar Compounds

Similar Compounds

Alirocumab: Another PCSK9 inhibitor used to lower cholesterol levels.

Evolocumab: A monoclonal antibody that inhibits PCSK9.

Inclisiran: A small interfering RNA that targets PCSK9 mRNA.

Uniqueness

SBC-110736 is unique in its chemical structure and mechanism of action compared to other PCSK9 inhibitors. It offers a different approach to inhibiting PCSK9, which may provide advantages in terms of efficacy and safety .

Properties

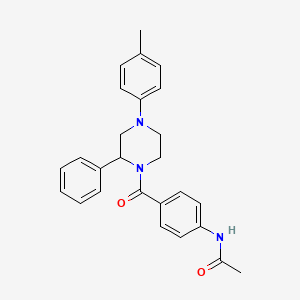

IUPAC Name |

N-[4-[4-(4-methylphenyl)-2-phenylpiperazine-1-carbonyl]phenyl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H27N3O2/c1-19-8-14-24(15-9-19)28-16-17-29(25(18-28)21-6-4-3-5-7-21)26(31)22-10-12-23(13-11-22)27-20(2)30/h3-15,25H,16-18H2,1-2H3,(H,27,30) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PILMFSWQYWYOJC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2CCN(C(C2)C3=CC=CC=C3)C(=O)C4=CC=C(C=C4)NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H27N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(1,2-oxazol-3-yl)-12-oxa-3,5,8-triazatricyclo[7.4.0.02,6]trideca-1,3,6,8-tetraene](/img/structure/B610638.png)